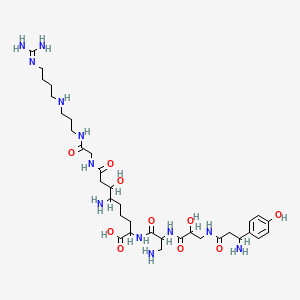
Edeine B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edeine B1 is a cationic antimicrobial peptide produced by the soil bacterium Brevibacillus brevis. It is part of the edeine family, which includes several other compounds with similar structures and biological activities. This compound has garnered significant interest due to its potent antimicrobial, anticancer, and immunosuppressive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Edeine B1 is primarily produced through microbial fermentation using Brevibacillus brevis. The biosynthetic gene cluster responsible for edeine production has been identified and characterized, allowing for genetic engineering to enhance production yields . The fermentation process involves culturing Brevibacillus brevis in a nutrient-rich medium under controlled conditions to optimize the production of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. Genetic engineering techniques, such as promoter engineering, have been employed to increase the yield of this compound in Brevibacillus brevis strains . These methods have significantly improved the efficiency and cost-effectiveness of this compound production.
Análisis De Reacciones Químicas
Types of Reactions
Edeine B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product purity.
Major Products Formed
The major products formed from the chemical reactions of this compound include modified peptides with enhanced antimicrobial and anticancer properties. These modifications can improve the compound’s stability, bioavailability, and efficacy.
Aplicaciones Científicas De Investigación
Edeine B1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide synthesis and modification.
Medicine: This compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Mecanismo De Acción
Edeine B1 exerts its effects by targeting the ribosome, a critical component of the protein synthesis machinery in cells . It binds to the ribosome and inhibits translation, preventing the synthesis of essential proteins required for cell growth and survival . This mechanism of action is similar to other ribosome-targeting antibiotics, but this compound has unique structural features that enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Edeine B1 is part of the edeine family, which includes other compounds such as edeine A, edeine D, and edeine F . These compounds share similar structures and biological activities but differ in their amino acid sequences and specific functional groups . Compared to other edeines, this compound has shown superior antimicrobial and anticancer properties, making it a valuable compound for research and therapeutic applications .
List of Similar Compounds
- Edeine A
- Edeine D
- Edeine F
This compound’s unique structure and potent biological activities distinguish it from other similar compounds, highlighting its potential for various scientific and industrial applications.
Propiedades
Número CAS |
52452-78-5 |
|---|---|
Fórmula molecular |
C34H60N12O10 |
Peso molecular |
796.9 g/mol |
Nombre IUPAC |
6-amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid |
InChI |
InChI=1S/C34H60N12O10/c35-17-25(46-32(54)27(49)18-43-28(50)15-23(37)20-7-9-21(47)10-8-20)31(53)45-24(33(55)56)6-3-5-22(36)26(48)16-29(51)44-19-30(52)41-14-4-12-40-11-1-2-13-42-34(38)39/h7-10,22-27,40,47-49H,1-6,11-19,35-37H2,(H,41,52)(H,43,50)(H,44,51)(H,45,53)(H,46,54)(H,55,56)(H4,38,39,42) |
Clave InChI |
MDYFJGJCAHAWTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN=C(N)N)O)N)C(=O)O)O)N)O |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN=C(N)N)O)N)C(=O)O)O)N)O |
Sinónimos |
edeine B edeine B sulfate edeine B1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
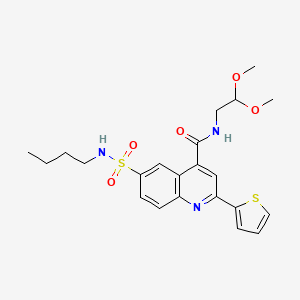
![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)
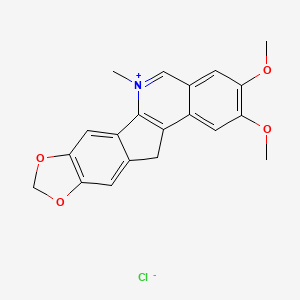
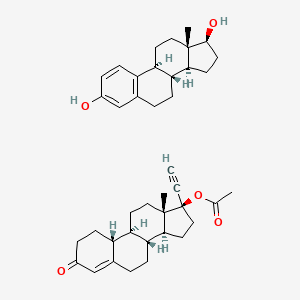
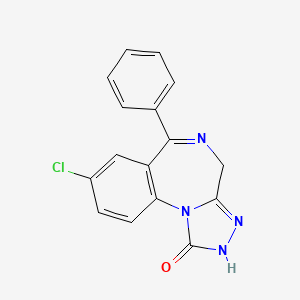
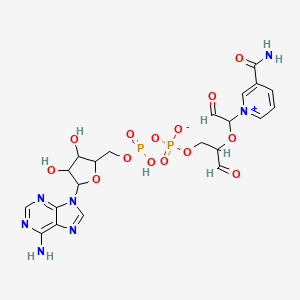
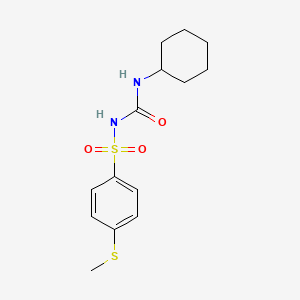
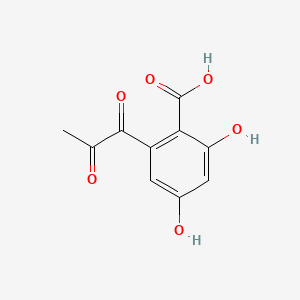

![N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide](/img/structure/B1228797.png)
![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-(5-phenyl-2-tetrazolyl)acetohydrazide](/img/structure/B1228798.png)
